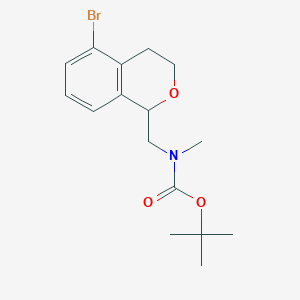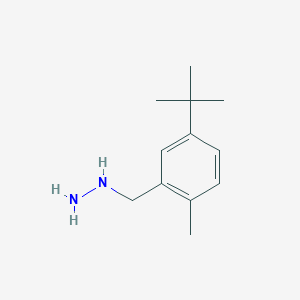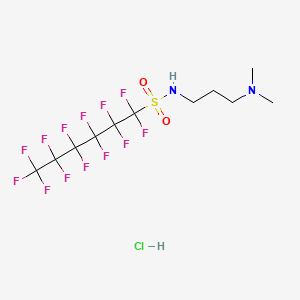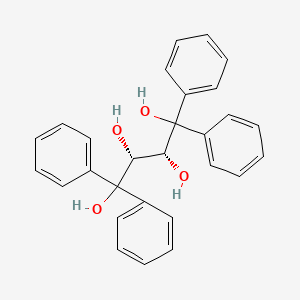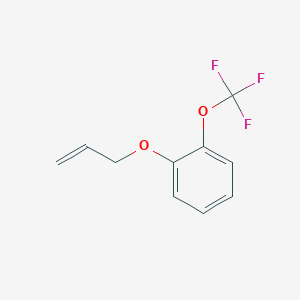
diethyl (2S,5S)-1-benzylpyrrolidine-2,5-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl (2S,5S)-1-benzylpyrrolidine-2,5-dicarboxylate is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound is characterized by its pyrrolidine ring, which is substituted with benzyl and diethyl ester groups. The stereochemistry of the compound is defined by the (2S,5S) configuration, which plays a crucial role in its reactivity and interaction with biological systems.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (2S,5S)-1-benzylpyrrolidine-2,5-dicarboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or other nitrogen-containing compounds.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the nitrogen atom of the pyrrolidine ring.
Esterification: The diethyl ester groups are introduced through esterification reactions, where carboxylic acid groups on the pyrrolidine ring react with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of chiral catalysts can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl (2S,5S)-1-benzylpyrrolidine-2,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ester groups to alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce new substituents on the pyrrolidine ring or the benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Diethyl (2S,5S)-1-benzylpyrrolidine-2,5-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound’s chiral nature makes it useful in studying enzyme-substrate interactions and other biological processes.
Industry: The compound can be used in the production of fine chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of diethyl (2S,5S)-1-benzylpyrrolidine-2,5-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The (2S,5S) configuration allows the compound to fit into the active sites of these targets, influencing their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl (2S,5S)-2,5-dibromohexanedioate: This compound shares a similar ester structure but differs in the presence of bromine atoms.
(2S,5S)-5-Carboxymethylproline: Another chiral compound with a pyrrolidine ring, used in the synthesis of beta-lactam antibiotics.
Uniqueness
Diethyl (2S,5S)-1-benzylpyrrolidine-2,5-dicarboxylate is unique due to its specific (2S,5S) configuration and the presence of both benzyl and diethyl ester groups. This combination of features gives it distinct reactivity and biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C17H23NO4 |
|---|---|
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
diethyl (2S,5S)-1-benzylpyrrolidine-2,5-dicarboxylate |
InChI |
InChI=1S/C17H23NO4/c1-3-21-16(19)14-10-11-15(17(20)22-4-2)18(14)12-13-8-6-5-7-9-13/h5-9,14-15H,3-4,10-12H2,1-2H3/t14-,15-/m0/s1 |
Clave InChI |
LDUSEIANLSWKPY-GJZGRUSLSA-N |
SMILES isomérico |
CCOC(=O)[C@@H]1CC[C@H](N1CC2=CC=CC=C2)C(=O)OCC |
SMILES canónico |
CCOC(=O)C1CCC(N1CC2=CC=CC=C2)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


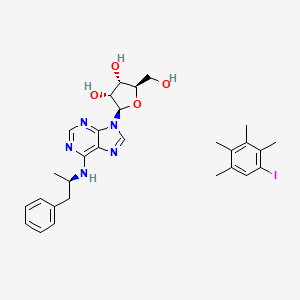



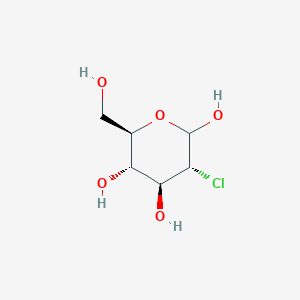
![2-methyl-1H-benzo[d]imidazole-1-carbonitrile](/img/structure/B12828062.png)
